molecular formula C20H20N2 B6217885 3-[1-(1H-indol-3-yl)butyl]-1H-indole CAS No. 5030-92-2

3-[1-(1H-indol-3-yl)butyl]-1H-indole

Cat. No.: B6217885
CAS No.: 5030-92-2
M. Wt: 288.4
InChI Key:
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Description

3-[1-(1H-indol-3-yl)butyl]-1H-indole is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Chemical Reactions Analysis

Types of Reactions

3-[1-(1H-indol-3-yl)butyl]-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, sulfonyl chlorides

Major Products

    Oxidation: Oxindoles

    Reduction: Reduced indole derivatives

    Substitution: Halogenated or sulfonylated indoles

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[1-(1H-indol-3-yl)butyl]-1H-indole involves the reaction of 1H-indole with 1-bromo-3-chloropropane to form 3-(1-bromo-3-chloropropyl)-1H-indole, which is then reacted with 1-(1H-indol-3-yl)butan-1-amine to yield the final product.", "Starting Materials": [ "1H-indole", "1-bromo-3-chloropropane", "1-(1H-indol-3-yl)butan-1-amine" ], "Reaction": [ "Step 1: React 1H-indole with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide to yield 3-(1-bromo-3-chloropropyl)-1H-indole.", "Step 2: React 3-(1-bromo-3-chloropropyl)-1H-indole with 1-(1H-indol-3-yl)butan-1-amine in the presence of a base such as sodium hydride and a solvent such as tetrahydrofuran to yield 3-[1-(1H-indol-3-yl)butyl]-1H-indole." ] }

CAS No.

5030-92-2

Molecular Formula

C20H20N2

Molecular Weight

288.4

Purity

95

Origin of Product

United States

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